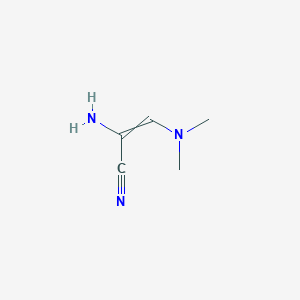

2-Amino-3-(dimethylamino)prop-2-enenitrile

Description

Significance of Highly Functionalized Enamines and Aminonitriles in Synthetic Chemistry

Highly functionalized enamines and aminonitriles are classes of organic compounds that serve as versatile and valuable intermediates in a wide array of synthetic transformations.

Enamines , characterized by an amino group attached to a carbon-carbon double bond, are considered nitrogen analogs of enols and are highly nucleophilic at the α-carbon. researchgate.net This nucleophilicity allows them to participate in a variety of carbon-carbon bond-forming reactions, including alkylations and acylations, which are fundamental processes in the construction of more complex molecules. researchgate.netuni.lu The reactivity of enamines has been famously harnessed in the Stork enamine alkylation, a reliable method for the selective alkylation of aldehydes and ketones. researchgate.net Furthermore, the development of enamine catalysis has provided a powerful strategy for asymmetric synthesis, enabling the stereoselective formation of chiral products. epa.gov Functionalized enamines, in particular, are key building blocks in the synthesis of a diverse range of heterocyclic compounds and natural products. magtech.com.cn

Aminonitriles , which contain both an amino group and a nitrile group, are also of considerable importance in synthetic and medicinal chemistry. orientjchem.org The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to amino acids and diamines, respectively. nih.gov The classical Strecker synthesis, first reported in 1850, is a testament to the long-standing importance of aminonitriles as precursors to amino acids. nih.govresearchgate.net Modern advancements have expanded the synthetic utility of aminonitriles, with many derivatives exhibiting interesting biological activities, including potential antimicrobial and antitumor properties. orientjchem.org The dual functionality of aminonitriles makes them valuable synthons for the preparation of various nitrogen-containing heterocycles.

The compound 2-Amino-3-(dimethylamino)prop-2-enenitrile uniquely combines the key structural features of both these important classes of compounds, suggesting a rich and varied chemical reactivity.

Historical Context and Evolution of Research on Related Structures

The scientific journey towards understanding compounds like this compound is built upon foundational research into enamines and aminonitriles.

The chemistry of enamines gained significant traction in the mid-20th century, largely through the pioneering work of Gilbert Stork. His investigations revealed the synthetic potential of enamines as enolate equivalents, offering a milder and often more selective approach to the alkylation and acylation of carbonyl compounds. researchgate.net This led to the development of the now-famous Stork enamine synthesis. Subsequent research has focused on expanding the scope of enamine reactivity, including their use in cycloaddition reactions and as directing groups in organic synthesis. The turn of the 21st century saw the rise of organocatalysis, where enamines play a central role as key intermediates in a multitude of asymmetric transformations. epa.gov

The history of aminonitriles is even more extensive, dating back to Adolph Strecker's synthesis of alanine (B10760859) in 1850. nih.govresearchgate.net The Strecker reaction, which involves the three-component reaction of an aldehyde, ammonia, and cyanide, provided the first general method for the laboratory synthesis of α-amino acids from simple precursors. mdpi.com Over the decades, numerous modifications and improvements to the Strecker synthesis have been developed, including asymmetric variations to produce enantiomerically enriched amino acids. nih.gov Research into aminonitriles has also extended beyond their role as amino acid precursors, with investigations into their diverse chemical transformations and biological properties. orientjchem.org

The conceptual framework for understanding a "push-pull" alkene like this compound has also evolved. These systems, characterized by the presence of both electron-donating and electron-withdrawing groups on a double bond, have been studied for their unique electronic and spectroscopic properties, as well as their enhanced reactivity in certain cycloaddition and nucleophilic addition reactions. researchgate.netnih.gov

Academic Relevance and Research Potential of this compound

While specific, in-depth research articles focusing solely on this compound are not abundant in the mainstream chemical literature, its academic relevance and research potential can be inferred from its structure and the known reactivity of related compounds.

The primary academic interest in this molecule likely stems from its potential as a versatile building block for the synthesis of various heterocyclic systems. The presence of multiple nitrogen nucleophiles and an electrophilic nitrile group within a conjugated system suggests that it could be a valuable precursor for the construction of pyrimidines, pyridines, and other nitrogen-containing ring systems. clockss.org Functionalized enamines are well-documented to be excellent starting materials for the synthesis of a wide variety of heterocyclic compounds. magtech.com.cn

The "push-pull" nature of the alkene backbone suggests a high degree of reactivity towards both electrophiles and nucleophiles, making it an interesting substrate for methodological studies. For instance, it could potentially participate in cycloaddition reactions, serving as a four-atom component in [4+2] cycloadditions or as a two-atom component in [2+2] or [2+3] cycloadditions.

Furthermore, the high degree of functionalization presents opportunities for the development of novel tandem or cascade reactions, where multiple transformations can occur in a single synthetic operation, leading to a rapid increase in molecular complexity. The potential for this compound to be used in the synthesis of novel materials with interesting optical or electronic properties, a known application area for push-pull systems, also represents a viable avenue for future research.

Structure

2D Structure

3D Structure

Properties

CAS No. |

649755-73-7 |

|---|---|

Molecular Formula |

C5H9N3 |

Molecular Weight |

111.15 g/mol |

IUPAC Name |

2-amino-3-(dimethylamino)prop-2-enenitrile |

InChI |

InChI=1S/C5H9N3/c1-8(2)4-5(7)3-6/h4H,7H2,1-2H3 |

InChI Key |

GRDWXEJWTIVHST-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C=C(C#N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 3 Dimethylamino Prop 2 Enenitrile and Analogs

Strategic Approaches to Carbon-Nitrogen Bond Formation

The formation of the C-N bonds in the target molecule and its analogs is accomplished through several reliable and versatile chemical reactions.

A fundamental approach for synthesizing β-aminonitriles is the conjugate addition of amines to α,β-unsaturated nitriles, also known as the aza-Michael reaction. This method involves the addition of a primary or secondary amine to an electron-deficient carbon-carbon double bond that is activated by an adjacent nitrile group. Various catalysts can facilitate this transformation, including Lewis acids like silicon tetrachloride and ceric ammonium nitrate, which enhance the electrophilicity of the alkenyl nitrile. organic-chemistry.org The reactions can often be performed under mild or even solvent-free conditions, for example, using solid lithium perchlorate as a mediator. organic-chemistry.org

Copper complexes have also been shown to effectively promote the conjugate addition of aromatic amines and aza-heterocycles to α,β-unsaturated nitriles. organic-chemistry.org A specific protocol for synthesizing (E)-β-aminoacrylonitriles involves the copper(II) acetate-mediated nucleophilic addition of secondary amines to 1,2,3-triazine, followed by an aerobic oxidation step. researchgate.net

Another variant of this strategy involves the reaction of ketene dithioacetals, such as 2-[bis(methylthio)methylene]malononitrile, with amines. For instance, reaction with cysteamine in ethanol leads to the cyclocondensation product 2-(thiazolidin-2-ylidene)malononitrile, where the amine adds to the electrophilic carbon and displaces the methylthio groups. nih.gov

Table 1: Catalysts for Aza-Michael Addition to Activated Alkenyl Nitriles

| Catalyst/Mediator | Conditions | Nucleophile | Reference |

|---|---|---|---|

| Silicon tetrachloride | Solvent-free | Aromatic & Aliphatic Amines | organic-chemistry.org |

| Ceric ammonium nitrate | Water, mild conditions | Amines | organic-chemistry.org |

| Lithium perchlorate | Solvent-free, room temp. | Primary & Secondary Amines | organic-chemistry.org |

| Copper(0) (cellulose-supported) | - | Amines, Imidazoles | organic-chemistry.org |

Condensation reactions are a highly effective and direct route to the 3-(dimethylamino)prop-2-enenitrile core structure. This strategy typically involves the reaction of a compound containing an active methylene (B1212753) group (—CH₂—) flanked by electron-withdrawing groups, such as malononitrile or cyanoacetamide, with an amidic reagent that serves as a one-carbon synthon. researchgate.net

A prevalent and powerful reagent for this purpose is N,N-dimethylformamide dimethyl acetal (DMF-DMA). researchgate.net It reacts with active methylene compounds to form an enamine by formylation and subsequent elimination of methanol. For example, the synthesis of 2-cyano-3-dimethylamino-acrylanilide is achieved by heating 2-cyanoacetanilide with DMF-DMA. prepchem.com Similarly, Ethyl-2-cyano-3-(dimethylamino)acrylate is prepared from the reaction of ethyl 2-cyanoacetate and DMF-DMA. researchgate.net The reaction mechanism involves the initial nucleophilic attack of the carbanion (generated from the active methylene compound) on the DMF-DMA, followed by elimination to yield the stable enamine product. liskonchem.com

The Knoevenagel condensation provides another pathway to analogs. This reaction involves the base-catalyzed condensation of an active methylene compound with an aldehyde or ketone. For instance, various 2-cyanoacrylamide derivatives can be synthesized by condensing a compound with a cyanomethyl group, like 2-(cyanomethyl)-benzimidazole, with aromatic aldehydes in the presence of a base such as piperidine. mdpi.comnih.gov Microwave-assisted Knoevenagel condensation has also been employed to produce derivatives of benzylidenemalononitrile and ethyl 2-cyano-3-phenylacrylate, demonstrating a more sustainable approach. nih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical route to complex molecules, including aminonitrile analogs. nih.gov

A notable example is a novel three-component reaction that forms chiral β-aminonitriles from the metal-free reaction of arynes, imines, and nitriles (like acetonitrile). In this process, two new carbon-carbon and carbon-nitrogen bonds are formed in one step. nih.gov The reaction is initiated by the nucleophilic addition of the imine to the aryne, followed by reaction with the nitrile. nih.gov

The classical Strecker synthesis is another powerful MCR for producing α-aminonitriles. In its modern form, an aldehyde, an amine, and a cyanide source (like trimethylsilyl cyanide) are combined in a one-pot reaction. This method can be catalyzed by various substances, including bismuth(III) nitrate, which acts as an inexpensive, non-toxic, and reusable catalyst. researchgate.net

Furthermore, MCRs have been developed where N,N-dimethylformamide (DMF) acts as both a solvent and a reactant. A one-pot reaction between chalcones, malononitrile, and DMF in the presence of sodium hydroxide yields γ-ketoamides, showcasing the versatility of nitrile precursors and DMF in complex transformations. nih.gov

Stereoselective Synthesis and Chiral Induction Strategies

While 2-Amino-3-(dimethylamino)prop-2-enenitrile itself is an achiral molecule, the synthesis of chiral analogs, particularly chiral β-amino acids and nitriles, is of significant interest. Several strategies have been developed to induce stereoselectivity.

One approach is the copper-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds. By using an appropriate chiral ligand, the regioselectivity of hydrocupration can be reversed, leading to the delivery of copper to the β-position, which then reacts with an electrophilic aminating agent to yield enantioenriched β-amino acid derivatives. nih.gov

Organocatalysis also provides powerful tools for chiral synthesis. Chiral amidine-based catalysts have been used for the asymmetric cyclocondensation between fluoroacetic acid and N-sulfonyl aldimines to produce α-fluoro-β-lactams with high enantiomeric excess. These lactams are versatile intermediates for α-fluoro-β-amino acid derivatives. wustl.edu Another organocatalytic method involves the kinetic resolution of racemic N-carbalkoxy-3-substituted isoxazolidin-5-ones, which can be converted to N-protected β-amino acids. wustl.edu

For the asymmetric synthesis of α-amino nitriles, a highly enantioselective Strecker reaction has been developed using a chiral bicyclic guanidine as the catalyst. A key feature for high selectivity in this system is the use of an N-benzhydryl substituent on the imine substrate. acs.org

Catalyst Development and Mechanistic Insights in Synthetic Transformations

The development of efficient catalysts and a thorough understanding of reaction mechanisms are crucial for optimizing the synthesis of the target compounds.

A wide array of catalysts have been employed. For amine addition reactions, catalysts range from simple Lewis acids to transition metals like palladium and copper. organic-chemistry.org For the reductive alkylation of nitriles with carbonyl compounds, a novel nanostructured and reusable cobalt catalyst supported on N-doped SiC has been developed. nih.gov In the realm of organocatalysis, chiral bicyclic guanidines and amidine-based systems have proven effective for enantioselective transformations. wustl.eduacs.org For MCRs, inexpensive and environmentally benign catalysts like bismuth(III) nitrate are effective. researchgate.net

Mechanistic understanding is particularly clear for the condensation reaction involving DMF-DMA. The reaction proceeds through several key steps:

Nucleophilic Addition : An active methylene compound is deprotonated by a base (or is sufficiently acidic) and the resulting carbanion adds to the electrophilic carbon of the acetal.

Intermediate Stabilization : A temporary intermediate is formed and stabilized.

Elimination : The intermediate eliminates a molecule of methanol to form the enamine product. liskonchem.com

For the base-induced condensation of nitriles, reaction outcomes can be controlled by temperature, leading to different products like β-enaminonitriles or 4-aminopyrimidines through a proposed mechanism involving sequential nucleophilic additions and cyclizations. rsc.org

Principles of Sustainable Synthesis in Novel Route Design

Adherence to the principles of green chemistry is increasingly important in designing synthetic routes. For the synthesis of aminonitriles and their analogs, several sustainable practices have been implemented.

The use of solvent-free reaction conditions is a key strategy. For example, the aza-Michael addition of amines to unsaturated nitriles can be efficiently carried out at room temperature without solvent, using lithium perchlorate as a mediator. organic-chemistry.org

Biocatalysis offers an environmentally benign alternative to traditional chemical methods. Enzymatic methods have been developed for the synthesis of primary α-aminonitriles from primary amines through oxidative cyanation in aqueous systems, utilizing enzymes such as D-amino acid oxidase. rsc.org This approach avoids harsh reagents and organic solvents.

Microwave-assisted synthesis has also been applied, particularly for Knoevenagel condensations. This technique often leads to significantly reduced reaction times, lower energy consumption, and improved yields compared to conventional heating methods. nih.gov The broader field of amine synthesis is also turning towards renewable resources and waste-minimized catalytic routes like hydrogen borrowing and reductive amination, evaluated through tools like the CHEM21 green metrics toolkit. rsc.org

Advanced Reactivity Profiles and Mechanistic Studies of 2 Amino 3 Dimethylamino Prop 2 Enenitrile

Nucleophilic and Electrophilic Activation Pathways of the Enaminonitrile Moiety

The enaminonitrile moiety of 2-Amino-3-(dimethylamino)prop-2-enenitrile is characterized by a polarized carbon-carbon double bond, a consequence of the electron-donating effects of the amino and dimethylamino groups. This electronic structure dictates its activation pathways.

Nucleophilic Activation: The primary mode of reactivity involves the attack of nucleophiles. The dimethylamino group, being a good leaving group upon protonation, facilitates substitution reactions. For instance, related 2-aroyl-3-(dimethylamino)-2-propenenitriles react readily with nitrogen nucleophiles like hydrazine (B178648) hydrate. This reaction proceeds via an initial nucleophilic attack at the C3 position, followed by the elimination of dimethylamine (B145610) to form substituted pyrazoles. acs.org Similarly, reactions with other aminoheterocycles, such as 5-methyl-1H-pyrazol-3-amine and 1H-benzo[d]imidazol-2-amine, lead to the formation of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and benzo acs.orgorganic-chemistry.orgimidazo[1,2-a]pyrimidines. acs.org The reaction pathway can be influenced by conditions, sometimes leading to different isomeric products through cyclization at either the cyano group or a ketone functionality if present. acs.org

Electrophilic Activation: The C2 position of the enaminonitrile is highly nucleophilic due to the strong +M effect of the adjacent nitrogen atoms, making it susceptible to attack by electrophiles. This is a classic reactivity pattern for enamines. While specific examples for the title compound are not extensively detailed, acylation of transiently generated enamines to yield enaminones has been demonstrated in related systems. nih.gov This pathway involves the reaction of the enamine's β-carbon with an acylating agent, like benzoyl chloride, leading to a new carbon-carbon bond and the formation of an enaminone. nih.gov

Cycloaddition Reactions (e.g., [3+2], Hetero-Diels-Alder)

The unsaturated framework of this compound allows it to participate in various cycloaddition reactions, serving as a valuable component for constructing five- and six-membered rings.

The enamine double bond can act as a 2π component in cycloadditions. rsc.org In Hetero-Diels-Alder ([4+2]) reactions, it can function as the dienophile, reacting with electron-deficient dienes. Conversely, due to its electron-rich nature, it is an ideal candidate for inverse-electron-demand Diels-Alder reactions, where it would react with an electron-poor diene. nsf.govgoogle.com

The molecule can also participate in 1,3-dipolar or [3+2] cycloadditions. organic-chemistry.orgacs.org Nitrile imines, for example, are known 1,3-dipoles that react with olefinic dipolarophiles to yield five-membered heterocyclic rings like pyrazolines. acs.org The reaction of this compound with such dipoles would be expected to form substituted pyrazoline structures, expanding its utility in synthesizing complex heterocyclic scaffolds.

Regioselectivity and Stereochemical Control in Cycloadditions

The outcomes of cycloaddition reactions involving this compound are governed by regiochemical and stereochemical factors.

Regioselectivity: In [3+2] cycloadditions with dipoles like nitrile imines, the regioselectivity is dictated by the electronic properties of the reactants. acs.org The reaction between an electron-rich enamine and a nitrile imine typically results in a specific orientation of the dipole relative to the double bond, controlled by the frontier molecular orbital (FMO) coefficients of the interacting atoms. acs.org For instance, in the reaction of levoglucosenone (B1675106) with N-aryl nitrile imines, the cycloaddition occurs with complete regioselectivity, forming a C-N bond between the α-carbon of the enone and the terminal nitrogen of the dipole. acs.org

Stereochemical Control: In intramolecular hetero-Diels-Alder reactions of related iminoacetonitriles, the cycloadduct with an exo-oriented cyano group is often the major or exclusive product. rsc.orgtandfonline.com This preference is attributed to the "α-amino nitrile anomeric effect," where the initially formed epimeric products equilibrate to the thermodynamically more stable axial cyano isomer. rsc.org Subsequent transformations of these cycloadducts can also be highly stereoselective. For example, alkylation followed by reductive decyanation can yield an exclusively endo-alkyl product, while a Bruylants reaction with a Grignard reagent can lead to the diastereomeric exo-addition product. rsc.org

Influence of Electronic Structure on Reaction Pathways

The electronic structure is a primary determinant of the reactivity of this compound. The strong electron-donating character of the two amino groups makes the C=C double bond electron-rich. This has a profound influence on its participation in cycloaddition reactions.

According to FMO theory, the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich component and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor component governs the reaction rate. google.com The high-energy HOMO of the enaminonitrile makes it a superb reactant for inverse-electron-demand Diels-Alder reactions, where it reacts with an electron-poor diene. nsf.govgoogle.com In contrast, for a normal-electron-demand Diels-Alder reaction, it would need to react with a highly electron-rich diene, which is a less common scenario. nsf.gov

The distribution of electron density also influences competing pathways. The nucleophilicity of the enamine's β-carbon (C2) and the electrophilicity of the nitrile carbon create a push-pull system that can be exploited in various transformations beyond cycloadditions. nih.gov This electronic arrangement is key to its utility in synthesizing diverse heterocyclic systems. researchgate.net

Electrophilic and Nucleophilic Substitution Reactions

The compound readily undergoes both electrophilic and nucleophilic substitution reactions, highlighting its chemical duality.

Electrophilic Substitution: As previously noted (Section 3.1), the C2 carbon is highly susceptible to electrophilic attack. Reactions with electrophiles such as acyl chlorides would lead to electrophilic substitution at this position, yielding acylated enaminonitrile derivatives. nih.gov

Nucleophilic Substitution: The dimethylamino group at C3 can be displaced by various nucleophiles. This reaction forms the basis for many synthetic applications, particularly in the construction of heterocyclic rings. As shown in the table below, related aroyl-substituted enaminonitriles react with hydrazine and aminopyrazoles to afford new heterocyclic products in good yields. acs.org The mechanism involves nucleophilic addition to the double bond, followed by elimination of dimethylamine, and subsequent intramolecular cyclization. acs.org In some cases, tertiary alkylamines intended to act as bases have been observed to function as nucleophiles in substitution reactions at heteroaromatic halides, suggesting the dimethylamino group itself could potentially engage in substitution under specific conditions, though displacement is the more common pathway for this substrate. organic-chemistry.org

| Enaminonitrile Reactant (Ar-) | Nucleophile | Product | Reaction Conditions |

|---|---|---|---|

| 4-Cl-Ph | Hydrazine hydrate | 3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | Ethanol, Reflux |

| 4-MeO-Ph | Hydrazine hydrate | 3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile | Ethanol, Reflux |

| 2-Thienyl | 5-methyl-1H-pyrazol-3-amine | 2-Methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile | Acetic acid, Reflux |

| 4-Cl-Ph | 1H-benzo[d]imidazol-2-amine | 2-Amino-3-(4-chlorobenzoyl)benzo acs.orgorganic-chemistry.orgimidazo[1,2-a]pyrimidine | DMF/piperidine, Reflux |

Oxidation and Reduction Transformations of the Nitrile and Alkene Functionalities

Both the alkene and nitrile groups within this compound can be selectively transformed through oxidation and reduction reactions.

Oxidation: The electron-rich enamine functionality is prone to oxidation.

Oxidative C=C Cleavage: While many enamines undergo oxidative cleavage of the double bond, β-enaminonitriles can exhibit unique reactivity. acs.org

Conversion to α-Keto Amides: A notable transformation is the reaction with singlet oxygen (¹O₂) under visible light, photosensitized by porphyrins. This process converts β-enaminonitriles into synthetically useful α-keto amides. The proposed mechanism involves an ene-type reaction, followed by dehydration and nucleophilic substitution of the cyanide group by an amine. acs.org

Amine Oxidation: The tertiary dimethylamino group can be oxidized by reagents like hydrogen peroxide or peroxy acids to form the corresponding N-oxide. libretexts.org

Enamine Oxidation: Oxidation of the enamine moiety with reagents like meta-chloroperoxybenzoic acid (mCPBA) can lead to α-aminoketones. nih.gov

Reduction:

Alkene Reduction: The carbon-carbon double bond can be selectively reduced. The conjugate (1,4-) reduction of α,β-unsaturated nitriles to their saturated counterparts is well-established, using reagents such as sodium borohydride (B1222165) in a methanol-pyridine system or catalytic methods involving copper complexes with silanes like polymethylhydrosiloxane (B1170920) (PMHS). rsc.orgtandfonline.com

Nitrile Reduction: The nitrile group can be reduced to a primary amine using stronger reducing agents or catalytic hydrogenation. Reagents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. youtube.com Catalytic methods often employ metals like Raney-Nickel, cobalt, or ruthenium, typically requiring high pressure and temperature. scispace.comresearchgate.net The reduction proceeds through an imine intermediate, which is further reduced to the amine. researchgate.net This provides a pathway to diamine structures from the enaminonitrile precursor.

| Transformation | Functional Group | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Oxidation | Enaminonitrile | ¹O₂, visible light, H₂TPP (photosensitizer) | α-Keto amide | acs.org |

| Oxidation | Tertiary Amine | H₂O₂, RCOOOH | Amine Oxide | libretexts.org |

| Reduction (Conjugate) | Alkene (α,β-unsaturated) | NaBH₄, MeOH/Pyridine (B92270) | Saturated Nitrile | tandfonline.com |

| Reduction (Conjugate) | Alkene (α,β-unsaturated) | Cu-complex, PMHS, t-BuOH | Saturated Nitrile | rsc.org |

| Reduction | Nitrile | LiAlH₄, then H₂O | Primary Amine | youtube.com |

| Reduction (Catalytic) | Nitrile | Ru, Rh, Ni, Pd, or Pt catalyst, H₂ | Primary Amine | scispace.com |

Rearrangement Processes and Competing Reaction Pathways

The synthesis and subsequent reactions of enaminonitriles can be accompanied by rearrangement processes and competing pathways, often dictated by reaction conditions.

A notable rearrangement occurs when enamino-nitriles derived from 3-oxoalkanenitriles react with malononitrile. Instead of a simple addition, the reaction proceeds through an unexpected rearrangement to yield 2-dialkylaminopyridines. umich.edu This highlights the potential for skeletal rearrangements in complex reaction cascades involving enaminonitrile intermediates. Other classic organic rearrangements, such as the thermal umich.eduumich.edu-sigmatropic Overman rearrangement, convert allylic imidates to allylic amides, showcasing the propensity for intramolecular bond reorganization in related unsaturated systems. organic-chemistry.orgwikipedia.org

Competing reaction pathways are common. For example, the self-condensation of nitriles, a process known as the Thorpe reaction, can be controlled by temperature to selectively produce β-enaminonitriles or, at higher temperatures, proceed further to form 4-aminopyrimidines. researchgate.netrsc.org Similarly, the reaction of a related β-enaminonitrile with acetic anhydride (B1165640) can yield either the simple N-acetylated product or a cyclized tetrahydrobenzo[b]thienopyrimidine derivative, with the outcome dependent on the reaction time. nih.gov These examples underscore the importance of precise control over reaction parameters to steer the transformation toward the desired product and avoid competing side reactions or subsequent rearrangements.

Comprehensive Spectroscopic and Structural Characterization of 2 Amino 3 Dimethylamino Prop 2 Enenitrile Derivatives

X-ray Crystallography and Solid-State Conformation Analysis

X-ray crystallography is a powerful technique for elucidating the precise three-dimensional arrangement of atoms within a crystal. While no published crystal structure for 2-Amino-3-(dimethylamino)prop-2-enenitrile exists, we can predict its likely solid-state conformation and intermolecular interactions based on its constituent functional groups.

The molecular geometry of this compound is expected to be largely planar due to the sp² hybridization of the atoms in the prop-2-enenitrile backbone. The presence of the double bond restricts free rotation, leading to the possibility of E/Z isomerism. The delocalization of the lone pair of electrons from the nitrogen of the dimethylamino group into the π-system of the double bond and the nitrile group would further enforce planarity.

The bond lengths and angles would be influenced by this electron delocalization. For instance, the C=C double bond might be slightly longer than a typical isolated double bond, while the C-N bonds of the dimethylamino and amino groups might exhibit some double bond character, resulting in shorter bond lengths than typical C-N single bonds.

Table 1: Predicted Molecular Geometry Parameters for this compound

| Parameter | Predicted Value Range | Rationale |

| C=C Bond Length | 1.35 - 1.38 Å | Conjugation with amino and nitrile groups may slightly increase the bond length from a typical C=C bond (1.34 Å). |

| C-N (amino) Bond Length | 1.34 - 1.37 Å | Partial double bond character due to resonance. |

| C-N (dimethylamino) Bond Length | 1.35 - 1.38 Å | Partial double bond character due to resonance. |

| C≡N Bond Length | 1.14 - 1.16 Å | Standard triple bond length, may be slightly elongated due to conjugation. |

| C-C-N Bond Angle | ~120° | Consistent with sp² hybridization. |

| C=C-N Bond Angle | ~120° | Consistent with sp² hybridization. |

Note: These are theoretical predictions and require experimental validation.

The solid-state packing of this compound would be governed by a combination of intermolecular forces. The primary amino group is a potent hydrogen bond donor, while the nitrile nitrogen and the nitrogen of the dimethylamino group can act as hydrogen bond acceptors.

It is highly probable that strong N-H···N hydrogen bonds would be a dominant feature in the crystal packing, potentially leading to the formation of dimers, chains, or more complex two-dimensional or three-dimensional networks. The planar nature of the molecule could also facilitate π-π stacking interactions between the electron-rich enamine systems of adjacent molecules.

Polymorphism, the ability of a compound to crystallize in multiple forms with different crystal structures, is a common phenomenon in organic molecules, particularly those capable of forming strong directional interactions like hydrogen bonds. It is conceivable that this compound could exhibit polymorphism, with different polymorphs displaying variations in their hydrogen bonding patterns and π-π stacking arrangements.

Crystal engineering studies, which aim to control the solid-state architecture of crystalline materials, could potentially be employed to generate specific polymorphs with desired physical properties. By co-crystallizing with other molecules (coformers), it might be possible to systematically modify the intermolecular interactions and generate novel crystalline forms.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. High-resolution ¹H and ¹³C NMR, along with two-dimensional techniques, would provide a wealth of information about the connectivity and chemical environment of the atoms in this compound.

The ¹H NMR spectrum would be expected to show distinct signals for the protons of the amino group, the vinylic proton, and the methyl groups of the dimethylamino moiety. The chemical shift of the vinylic proton would be indicative of its electronic environment, influenced by the electron-donating amino and dimethylamino groups and the electron-withdrawing nitrile group. The amino protons would likely appear as a broad singlet, and their chemical shift could be solvent-dependent.

The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. The carbon atoms of the double bond would resonate in the olefinic region, with their specific chemical shifts reflecting the push-pull nature of the substituents. The nitrile carbon would have a characteristic chemical shift in the downfield region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

| N(CH₃)₂ | 2.8 - 3.2 | 40 - 45 | Typical range for N-methyl groups. |

| =CH- | 4.5 - 5.5 | 80 - 90 | Vinylic proton in an electron-rich environment. The carbon is shielded by two nitrogen atoms. |

| -NH₂ | 4.0 - 6.0 (broad) | N/A | Chemical shift is concentration and solvent dependent. |

| C=C | N/A | 150 - 160 | The carbon attached to the two nitrogen atoms will be more downfield. |

| C≡N | N/A | 118 - 122 | Typical range for a nitrile carbon. |

Note: These are theoretical predictions and the actual values will depend on the solvent and other experimental conditions.

Two-dimensional NMR techniques would be crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): Would establish the connectivity between the vinylic proton and any coupled protons, although in this specific molecule, long-range couplings might be weak.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons. This could help to determine the preferred conformation in solution and distinguish between E/Z isomers if they were present.

Dynamic NMR for Conformational Dynamics

This rotation is typically a slow process on the NMR timescale at room temperature, leading to the observation of distinct signals for the E and Z isomers. Variable-temperature NMR experiments are a powerful tool to study this dynamic behavior. As the temperature is increased, the rate of rotation increases, causing the distinct signals for the two isomers to broaden, coalesce, and finally sharpen into a single time-averaged signal. By analyzing the line shapes at different temperatures, the activation energy for this rotational barrier can be determined. For similar push-pull alkenes, these barriers are often in a range that is readily accessible by dynamic NMR techniques. The presence of two different amino substituents in this compound would also lead to interesting dynamic behavior regarding the rotation around the C-N bonds.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding characteristics of this compound.

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent functional groups. The nitrile (C≡N) stretching vibration is a particularly strong and sharp band in the IR spectrum, typically appearing in the range of 2210-2260 cm⁻¹. The C=C double bond stretch of the enamine system is expected to appear around 1600-1650 cm⁻¹. The N-H stretching vibrations of the primary amino group would be observed as one or two bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations of the dimethylamino group would likely be found in the 1000-1350 cm⁻¹ region. Bending vibrations for the N-H and C-H bonds would also be present at lower frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

| Nitrile (C≡N) | Stretching | 2210 - 2260 | IR, Raman |

| Alkene (C=C) | Stretching | 1600 - 1650 | IR, Raman |

| Primary Amine (N-H) | Stretching | 3300 - 3500 | IR |

| Primary Amine (N-H) | Bending (Scissoring) | 1590 - 1650 | IR |

| Dimethylamino (C-N) | Stretching | 1000 - 1350 | IR |

The "push-pull" nature of the molecule influences its vibrational spectra. The delocalization of electrons leads to a decrease in the bond order of the C=C and C≡N bonds, which would result in a shift of their stretching frequencies to lower wavenumbers compared to simple alkenes and nitriles. Conversely, the C-N bonds of the amino and dimethylamino groups will have increased double bond character, shifting their stretching frequencies to higher wavenumbers.

Raman spectroscopy can provide complementary information to IR spectroscopy. For a molecule with a center of symmetry, the rule of mutual exclusion would apply, where vibrations that are Raman active are IR inactive, and vice versa. While this compound itself does not possess a center of symmetry, the relative intensities of the bands in the IR and Raman spectra can still provide insights into the molecular polarity and polarizability of the different vibrational modes.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The nominal molecular weight of this compound (C₅H₉N₃) is 111.15 g/mol .

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 111. The fragmentation of this molecule would likely proceed through several characteristic pathways for amines and nitriles. Alpha-cleavage adjacent to the nitrogen atoms is a common fragmentation route for amines. Loss of a methyl radical (•CH₃) from the dimethylamino group would result in a fragment ion at m/z 96. Cleavage of the C-C bond adjacent to the amino group could also occur. Another likely fragmentation is the loss of a hydrogen cyanide (HCN) molecule from the molecular ion, leading to a fragment at m/z 84.

A summary of potential key fragments in the mass spectrum is presented below.

| m/z | Proposed Fragment Ion | Interpretation |

| 111 | [C₅H₉N₃]⁺ | Molecular Ion (M⁺) |

| 96 | [C₄H₆N₂]⁺ | Loss of a methyl radical (•CH₃) |

| 84 | [C₄H₈N₂]⁺ | Loss of a hydrogen cyanide molecule (HCN) |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic properties of this compound are dominated by its "push-pull" character, which gives rise to interesting features in its UV-Visible (UV-Vis) and fluorescence spectra.

The conjugated system of this compound, involving the amino groups, the C=C double bond, and the nitrile group, acts as a chromophore that absorbs light in the UV-Vis region. The primary electronic transition is expected to be a π → π* transition. Due to the intramolecular charge transfer (ICT) nature of this transition, where electron density moves from the electron-donating amino groups to the electron-withdrawing nitrile group upon excitation, the absorption maximum is expected to be at a longer wavelength (red-shifted) compared to non-push-pull enamines or nitriles.

The position of the absorption maximum is also likely to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In more polar solvents, the excited state, which is more polar than the ground state, is stabilized to a greater extent, leading to a red shift in the absorption maximum.

While specific fluorescence data for this compound is not readily found in the literature, many push-pull systems are known to be fluorescent. If fluorescent, the emission spectrum would also be expected to show solvatochromic effects. The energy difference between the absorption and emission maxima, known as the Stokes shift, would provide information about the extent of structural relaxation in the excited state. The fluorescence quantum yield would be a measure of the efficiency of the emission process.

Aggregation-Induced Emission (AIE) Phenomena and Mechanisms in Derivatives

A thorough review of scientific literature did not yield specific research focused on the aggregation-induced emission (AIE) phenomena and mechanisms in derivatives of this compound. While the field of AIE is extensive, with numerous studies on various molecular scaffolds, this particular class of compounds does not appear to have been investigated for its AIE properties.

The core structure of this compound possesses both electron-donating (amino and dimethylamino groups) and electron-withdrawing (nitrile group) moieties, characteristic of a "push-pull" system. Such systems are often investigated for their photophysical properties, including fluorescence. In many luminogenic molecules, fluorescence is quenched in the aggregated state, a phenomenon known as aggregation-caused quenching (ACQ). However, molecules exhibiting AIE display the opposite behavior, with enhanced emission in the aggregated or solid state.

The prevailing mechanism for AIE is the restriction of intramolecular motion (RIM), which includes the restriction of intramolecular rotation (RIR) and restriction of intramolecular vibration (RIV). In dilute solutions, these intramolecular motions provide non-radiative decay pathways for the excited state, leading to weak or no emission. In the aggregated state, the physical constraint imposed by neighboring molecules restricts these motions, blocking the non-radiative channels and forcing the excited state to decay radiatively, resulting in strong fluorescence.

Other mechanisms, such as J-aggregation formation, excited-state intramolecular proton transfer (ESIPT), and suppression of twisted intramolecular charge transfer (TICT) state formation, have also been attributed to the AIE effect in different systems.

Given the structural features of this compound derivatives, it is plausible that they could be designed to exhibit AIE. For instance, the introduction of bulky substituents could create sterically hindered structures that are non-emissive in solution due to active intramolecular rotations. Upon aggregation, the restriction of these rotations could potentially activate the AIE phenomenon.

However, without experimental data from spectroscopic and structural characterization of aggregated this compound derivatives, any discussion of their AIE behavior remains speculative. Further research, including synthesis of various derivatives and their subsequent photophysical investigation in different solvent fractions and the solid state, would be necessary to determine if they are AIE-active and to elucidate the specific mechanisms involved.

Theoretical and Computational Investigations of 2 Amino 3 Dimethylamino Prop 2 Enenitrile

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation for a given molecule, providing insights into its structure, stability, and reactivity. A computational study of 2-Amino-3-(dimethylamino)prop-2-enenitrile would typically involve these methods to determine its fundamental properties.

Electronic Structure Analysis (HOMO-LUMO Gaps, Frontier Molecular Orbitals)

A key aspect of quantum chemical calculations is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally indicates a more reactive species.

For this compound, a theoretical study would calculate the energies of the HOMO and LUMO and map their spatial distribution. This would reveal the regions of the molecule most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO) in chemical reactions.

Interactive Data Table: Illustrative Frontier Molecular Orbital Energies (Note: The following table is a hypothetical representation of what such data would look like. No published values for this compound were found.)

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Charge Distribution and Electrostatic Potential Maps

Understanding the distribution of electrons within a molecule is crucial for predicting its interactions with other molecules. Quantum chemical calculations can generate electrostatic potential (ESP) maps, which visualize the charge distribution on the molecule's surface. These maps use a color spectrum, typically from red (electron-rich, negative potential) to blue (electron-poor, positive potential), to identify regions prone to electrophilic or nucleophilic attack.

For this compound, an ESP map would likely show negative potential around the nitrogen atoms of the amino and cyano groups, and positive potential near the hydrogen atoms of the amino group.

Assessment of Zwitterionic Character and Aromaticity

The structure of this compound, with its electron-donating amino and dimethylamino groups and electron-withdrawing cyano group, suggests the possibility of significant charge separation, potentially leading to a zwitterionic character. Computational methods can quantify this by analyzing bond lengths and atomic charges. For instance, a pronounced zwitterionic character would be indicated by a longer C=C double bond and shorter adjacent C-N single bonds than typical values.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for studying the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

Transition State Identification and Energy Barrier Calculations

By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate. For reactions involving this compound, such calculations would be essential for understanding its reactivity and predicting reaction outcomes.

Interactive Data Table: Illustrative Reaction Energy Profile (Note: The following table is a hypothetical representation of what such data would look like. No published values for this compound were found.)

| Species | Relative Energy (kcal/mol) |

| Reactants | Data not available |

| Transition State | Data not available |

| Products | Data not available |

| Activation Energy Barrier | Data not available |

Solvation Effects on Chemical Reactivity

Chemical reactions are often carried out in a solvent, which can significantly influence reactivity. Computational models can simulate the effect of a solvent on the energies of reactants, transition states, and products. These solvation models can be explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium. A computational study on this compound would need to consider solvation effects to accurately predict its behavior in solution.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the conformational landscape and intermolecular interactions of molecules like this compound. While specific, extensive MD studies on this exact molecule are not widely published, we can extrapolate from theoretical principles and computational studies of analogous "push-pull" systems to understand its likely behavior in dynamic environments. MD simulations for a molecule like this would typically be built upon a foundation of quantum chemical calculations to ensure the accuracy of the force field parameters, which govern the molecule's behavior in the simulation.

Conformational Analysis:

The conformational flexibility of this compound is primarily dictated by the rotation around several key single bonds. The planarity of the core C=C double bond is a defining feature, a characteristic of enamine systems. The "push-pull" nature of this molecule, with the electron-donating amino and dimethylamino groups and the electron-withdrawing nitrile group, leads to significant electron delocalization across the C=C bond. This delocalization imparts a degree of double-bond character to the adjacent C-N bonds, which can influence the rotational barriers and preferred dihedral angles.

A systematic conformational search using computational methods would likely reveal several low-energy conformers. The relative energies of these conformers would be determined by a balance of electronic effects (conjugation) and steric hindrance between the substituents.

Key Dihedral Angles for Conformational Analysis:

| Dihedral Angle | Description | Expected Influence on Conformation |

| H₂N-C-C=C | Rotation of the amino group | Planarity is favored to maximize overlap of the nitrogen lone pair with the π-system. |

| (CH₃)₂N-C-C=C | Rotation of the dimethylamino group | Similar to the amino group, planarity is electronically favorable, but may be sterically hindered by the methyl groups. |

| C-C-C≡N | Orientation of the nitrile group | Generally linear, but its interaction with adjacent groups can influence the overall molecular shape. |

MD simulations would allow for the exploration of the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. This analysis is crucial for understanding how the molecule might change its shape in response to its environment, such as in a solvent or when interacting with other molecules.

Intermolecular Interactions:

The chemical structure of this compound suggests that it can participate in a variety of intermolecular interactions, which would be observable and quantifiable through MD simulations. The primary interaction modes would include hydrogen bonding and dipole-dipole interactions.

The amino group (-NH₂) provides two hydrogen bond donors, while the nitrogen of the nitrile group (-C≡N) and the nitrogen of the dimethylamino group can act as hydrogen bond acceptors. The presence of these functional groups makes the molecule capable of forming a network of hydrogen bonds, which would be a dominant feature in condensed phases or in protic solvents.

Potential Intermolecular Hydrogen Bonds:

| Donor | Acceptor | Type of Interaction |

| Amino group (-NH₂) | Nitrile nitrogen (-C≡N) of another molecule | Hydrogen Bond |

| Amino group (-NH₂) | Dimethylamino nitrogen of another molecule | Hydrogen Bond |

| Solvent (e.g., water) | Nitrile nitrogen (-C≡N) | Hydrogen Bond |

| Solvent (e.g., water) | Dimethylamino nitrogen | Hydrogen Bond |

MD simulations can provide detailed information about these interactions, such as the average number of hydrogen bonds per molecule, their lifetimes, and their geometric distributions (bond lengths and angles). This data is invaluable for predicting the molecule's solubility, crystal packing, and its potential to interact with biological macromolecules.

Applications of 2 Amino 3 Dimethylamino Prop 2 Enenitrile in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Synthetic Sequences

2-Amino-3-(dimethylamino)prop-2-enenitrile belongs to the class of compounds known as enaminones, which are recognized for their significant synthetic potential. researchgate.net These compounds serve as masked forms of α-formyl-α-substituted acid derivatives and ketones, making them versatile reagents for creating a variety of organic structures. researchgate.net The inherent dipolar character of enaminones is particularly valuable in synthetic chemistry. researchgate.net

The utility of such building blocks extends to the synthesis of complex molecules like aminophosphonates, which are of great interest in medicinal chemistry as they can mimic amino acids and act as enzyme inhibitors. mdpi.com The synthesis of specialized amino acid building blocks, including those with multiple amino groups, is a key area of research for creating peptides with specific properties. nih.gov The reactivity of the enamine and nitrile functionalities in this compound allows it to participate in a variety of chemical transformations, making it an essential starting material for multi-step syntheses of complex target molecules.

Precursor for Diverse Heterocyclic Systems

The structure of this compound is ideally suited for the construction of various heterocyclic rings, which are core components of many pharmaceuticals, agrochemicals, and functional materials. researchgate.net Enaminones are well-established starting materials for synthesizing a wide range of heterocyclic compounds. researchgate.net

Notably, this compound serves as a precursor for nitrogen-containing heterocycles such as pyrimidines and pyridines.

Pyrimidines: Pyrimidine (B1678525) derivatives can be synthesized through the condensation of amidines with β-dicarbonyl compounds or their synthetic equivalents. researchgate.net For instance, 2-aminopyrimidines can be formed from the reaction of β-chlorovinyl aldehydes with amidines. researchgate.net The functionalities present in this compound allow it to undergo cyclocondensation reactions to form the pyrimidine ring. Pyrido[2,3-d]pyrimidine derivatives, known for their biological activities, can be synthesized via one-pot, three-component reactions involving precursors like 6-aminouracil, aldehydes, and malononitrile. scirp.org

Pyridines: The synthesis of substituted pyridines can be achieved through various condensation reactions. google.comnih.gov For example, 2-amino-3-cyanopyridine (B104079) derivatives can be synthesized from 2,4-pentadienenitrile (B12330761) compounds and amine compounds. google.com The reactive sites on this compound provide a scaffold for constructing the pyridine (B92270) ring.

Other Heterocycles: Its reactivity also extends to the synthesis of other fused heterocyclic systems. For example, thieno[2,3-d]pyrimidines can be synthesized from 2-amino-thiophene-3-carbonitrile precursors in reactions with nitriles under acidic conditions. mdpi.com It can also be a precursor for indolizine (B1195054) derivatives. researchgate.net

Development of Functional Materials and Dyes

The electronic properties of this compound make it a valuable component in the development of novel functional materials, particularly organic dyes and materials for optical applications.

The molecule embodies the donor-π-acceptor (D-π-A) structural motif, which is fundamental to the design of second-order nonlinear optical (NLO) chromophores. nih.govnih.gov In this arrangement, the amino and dimethylamino groups act as strong electron donors, the propenenitrile backbone serves as the π-conjugated bridge, and the nitrile group functions as an electron acceptor. This "push-pull" system facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is the origin of the molecule's optical properties.

By modifying the donor, acceptor, or the π-bridge, the optical properties of the resulting chromophores can be precisely tuned. nih.gov This strategy allows for the creation of materials with specific absorption and emission characteristics, making them suitable for a variety of applications. The goal in designing such chromophores is often to enhance the first hyperpolarizability (β), a measure of the NLO response, while managing trade-offs with factors like optical loss and thermal stability. nih.govnsf.gov

Table 1: Research Findings on D-π-A Chromophore Design

| Research Focus | Key Findings & Strategies | Reference |

| Enhanced Electro-Optic Activity | Theory-guided design of chromophores with diarylamino donors to improve molecular hyperpolarizability (β) while controlling optical loss. Achieved high in-device EO coefficients (r33). | nsf.gov |

| Modulation of "Push-Pull" Conjugation | A series of fluorene-based chromophores showed that modulating the "push-pull" character of the conjugation pathway significantly enhances both hyperpolarizability (βHRS) and intrinsic hyperpolarizability (βint). | nih.gov |

| Minimizing Dipolar Interactions | Functionalizing chromophores with bulky side-groups to prevent aggregation caused by strong dipole-dipole interactions, thereby improving poling efficiency in bulk materials. | nsf.gov |

| Fine-Tuning with Isolating Groups | Using bulky cyclic alkene isolating groups on the donor unit to improve the dipole moment and electro-optic properties of chromophores. | nih.gov |

The significant NLO properties of chromophores derived from structures like this compound make them prime candidates for use in optoelectronic devices. nih.gov Organic electro-optic (OEO) materials are of great interest for applications in high-speed information processing, telecommunications, and next-generation optical networks. nih.govkneopen.com

These materials are core components of electro-optic modulators, which convert electrical signals into optical signals. nih.gov Compared to traditional inorganic materials like lithium niobate (LiNbO₃), organic materials can offer advantages such as faster response times, easier processing, and potentially larger electro-optic coefficients. nih.gov The performance of these materials is directly linked to the molecular design of the chromophores and their organization within a polymer matrix. nsf.gov

Synthesis of Advanced Intermediates for Specialty Chemicals

Due to its versatile reactivity, this compound serves as an important advanced intermediate in the synthesis of specialty chemicals. acints.com Advanced intermediates are molecules that are themselves products of synthesis and are used as starting materials for more complex, high-value products in the pharmaceutical, agrochemical, and materials science industries. acints.com

The ability of this compound to readily form heterocyclic systems and functional chromophores makes it a key building block for:

Active Pharmaceutical Ingredients (APIs): Many drugs are based on heterocyclic scaffolds.

Specialty Dyes and Pigments: Used in high-tech applications like optical data storage and medical imaging.

Agrochemicals: A number of pesticides and herbicides contain heterocyclic rings. researchgate.net

The synthesis of such specialty chemicals often involves multi-step processes where the efficiency and yield of each step are critical. acints.com The use of versatile and reactive intermediates like this compound can simplify synthetic routes and provide access to novel chemical entities.

Future Research Directions and Emerging Paradigms for 2 Amino 3 Dimethylamino Prop 2 Enenitrile

Exploration of Unconventional Reaction Pathways and Regimes

The reactivity of 2-Amino-3-(dimethylamino)prop-2-enenitrile is largely centered on its utility as a precursor for heterocyclic systems. However, its full potential in a broader range of chemical transformations remains to be explored. Future research should focus on unconventional reaction pathways that can expand its synthetic utility.

Cycloaddition Reactions: As a molecule with multiple unsaturated bonds, this compound is a prime candidate for various cycloaddition reactions. wikipedia.org While the Diels-Alder reaction is a cornerstone of cyclic synthesis, the exploration of [3+2] dipolar cycloadditions could provide access to a variety of five-membered heterocycles. libretexts.orgnih.gov Research into its behavior with dipoles such as nitrile oxides and nitrilimines could yield novel isoxazoline (B3343090) and pyrazoline structures fused to other rings, a strategy that has proven effective for other alkenes. nih.gov Furthermore, photochemical [2+2] cycloadditions present an opportunity to construct strained four-membered rings, which are valuable synthetic intermediates. libretexts.org

Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to building molecular complexity in a single step, aligning with the principles of green and efficient chemistry. nih.govresearchgate.net The nucleophilic nature of the enamine component of this compound makes it an ideal substrate for MCRs. Future studies could investigate its role in one-pot syntheses of highly substituted pyridines, pyrroles, and other complex heterocycles. researchgate.netsemanticscholar.orgmdpi.com For instance, reactions involving the target compound, an aldehyde, and an active methylene (B1212753) compound under various catalytic conditions (including nanocatalysts or microwave/ultrasound irradiation) could lead to diverse molecular libraries. semanticscholar.orgnih.gov The synthesis of 2-amino-3-cyanopyridine (B104079) derivatives through MCRs has been well-documented for analogous systems and serves as a blueprint for future work. mdpi.comresearchgate.net

Table 1: Potential Unconventional Reactions for this compound

| Reaction Type | Potential Reactants | Potential Product Class | Rationale / Supporting Evidence |

|---|---|---|---|

| [3+2] Dipolar Cycloaddition | Nitrile Oxides, Azides | Isoxazolines, Triazoles | Provides access to 5-membered heterocycles; a known reaction for alkenes. libretexts.orgnih.gov |

| Multicomponent Reaction | Aldehydes, Ketones, Ammonium Acetate | Substituted Pyridines | Analogy to established MCRs for 2-amino-3-cyanopyridines. semanticscholar.orgmdpi.com |

| Cascade Reaction | Ninhydrin, Malononitrile | Heterocyclic Propellanes | Potential for rapid construction of complex, fused polycyclic systems. nih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms represents a paradigm shift in chemical production, offering enhanced safety, scalability, and efficiency. ethernet.edu.etacs.org this compound is an excellent candidate for this technological leap, particularly for the large-scale production of its heterocyclic derivatives.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities while minimizing waste. durham.ac.uk The synthesis of heterocyclic compounds, a primary application of the title compound's analogs, has been shown to benefit significantly from flow processes. durham.ac.uknih.gov Future work should focus on developing continuous flow protocols for reactions such as the synthesis of pyrazoles or pyridines from this compound. This could involve pumping streams of the reactants through heated reactors, potentially packed with solid-supported catalysts or scavengers to simplify purification. acs.orgdurham.ac.uk

Automated synthesis platforms, which combine robotics with data-driven algorithms, can further accelerate the discovery and optimization of new reactions and molecules. sigmaaldrich.comnih.govresearchgate.net By integrating this compound into an automated workflow, researchers could rapidly screen a wide array of reaction conditions or build libraries of derivatives for biological or materials testing. youtube.commedium.com

Table 2: Conceptual Comparison of Batch vs. Flow Synthesis for a Heterocycle from this compound

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis | Potential Advantage of Flow |

|---|---|---|---|

| Scalability | Difficult; requires larger vessels, potential exotherm issues. | Simple; achieved by extending run time. | Easier and safer scale-up. durham.ac.uk |

| Heat Transfer | Inefficient; temperature gradients within the vessel. | Highly efficient; high surface-area-to-volume ratio. | Improved reaction control and selectivity. ethernet.edu.et |

| Safety | Larger quantities of hazardous reagents/intermediates present at once. | Small reaction volume at any given time. | Inherently safer processing. ethernet.edu.etacs.org |

| Reaction Time | Often hours to days. | Typically seconds to minutes. | Drastic acceleration of transformations. ethernet.edu.et |

| Automation | Difficult to fully automate. | Easily integrated with pumps, samplers, and feedback loops. | Enables high-throughput screening and optimization. nih.gov |

Development of Novel Materials with Tailored Performance Characteristics

Beyond its role in synthesizing discrete small molecules, this compound holds promise as a monomer or key building block for functional materials. The "push-pull" nature of its electronics, combined with multiple reactive sites, could be harnessed to create polymers and other materials with unique optical, electronic, or responsive properties.

A significant future direction is the investigation of this compound as a monomer for polymerization. Its structural similarity to monomers like 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA), which is widely used to create pH-responsive polymers and gene delivery vectors, suggests analogous potential. researchgate.netmdpi.commdpi.com The dimethylamino group could impart pH-sensitivity, while the nitrile and enamine functionalities offer sites for cross-linking or post-polymerization modification.

Furthermore, the heterocyclic derivatives synthesized from this compound could serve as building blocks for advanced materials. For example, pyridine (B92270) and pyrazole (B372694) derivatives are known to act as ligands for creating coordination polymers or metal-organic frameworks (MOFs). The resulting materials could exhibit interesting catalytic, gas-storage, or luminescent properties. The inherent chromophoric nature of the push-pull system also suggests its utility in the design of novel organic dyes for applications in sensing or photovoltaics.

Table 3: Potential Material Applications for this compound

| Material Class | Method of Integration | Key Performance Characteristic | Potential Application |

|---|---|---|---|

| Smart Polymers | Direct polymerization of the monomer. | pH- and/or thermo-responsiveness. | Drug delivery systems, sensors, "smart" coatings. |

| Cross-linked Resins | Use as a cross-linking agent via its amine groups. | High thermal stability, chemical resistance. | Epoxy hardeners, composites. atamankimya.com |

| Organic Dyes | Chemical modification to enhance conjugation. | Strong absorption/emission, solvatochromism. | Dye-sensitized solar cells, fluorescent probes. |

| Coordination Polymers | Use of its heterocyclic derivatives as ligands. | Porosity, luminescence, catalytic activity. | Gas storage, chemical sensing, catalysis. |

Interdisciplinary Research Leveraging Theoretical and Experimental Advancements

The synergy between computational chemistry and experimental synthesis is a powerful engine for modern chemical research. gexinonline.com Applying this interdisciplinary approach to this compound can accelerate discovery, optimize reaction conditions, and provide fundamental insights into its reactivity.

Density Functional Theory (DFT) is a particularly valuable tool for predicting molecular properties and reaction outcomes. nih.govresearchgate.net Future research should employ DFT calculations to:

Predict Reactivity: Map the molecule's electrostatic potential and frontier molecular orbitals (HOMO/LUMO) to predict the most likely sites for electrophilic or nucleophilic attack. dntb.gov.ua

Elucidate Reaction Mechanisms: Model the transition states and intermediates of potential reactions, such as cycloadditions or multicomponent reactions, to understand their feasibility and predict stereochemical or regiochemical outcomes. rsc.org

Guide Catalyst Design: Simulate the interaction of the substrate with different catalysts to rationally select the most effective one for a desired transformation.

This theoretical work, when conducted in parallel with experimental validation, creates a powerful feedback loop. gexinonline.com Computational predictions can guide experimental efforts, saving time and resources, while experimental results provide crucial benchmarks for refining theoretical models. This integrated approach is essential for navigating the complex reaction landscapes available to this compound and for designing novel materials with precisely tailored characteristics. uky.edu

Table 4: Synergy Between Theoretical and Experimental Data

| Parameter | Theoretical Method (e.g., DFT) | Experimental Technique | Purpose of Comparison |

|---|---|---|---|

| Reaction Pathway | Calculation of activation energies and reaction enthalpies. | Kinetic studies, product analysis (NMR, GC-MS). | To validate the predicted mechanism and identify the most favorable pathway. rsc.org |

| Molecular Geometry | Optimization of bond lengths and angles. | X-ray crystallography. | To confirm the structure of synthesized products. semanticscholar.org |

| Spectroscopic Properties | Prediction of vibrational frequencies and NMR chemical shifts. | FT-IR, Raman, NMR spectroscopy. | To aid in the characterization and identification of new compounds. dntb.gov.ua |

| Electronic Properties | Calculation of HOMO/LUMO energies. | Cyclic Voltammetry, UV-Vis Spectroscopy. | To understand electronic transitions and redox behavior for materials design. |

Q & A

Q. What spectroscopic techniques are most effective for characterizing 2-Amino-3-(dimethylamino)prop-2-enenitrile, and how should data be interpreted?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use -NMR and -NMR to identify proton and carbon environments. Compare experimental chemical shifts with computational predictions (e.g., DFT-based simulations).

- Infrared Spectroscopy (IR) : Analyze nitrile (C≡N) and amine (N-H) stretching frequencies (2150–2250 cm and 3300–3500 cm, respectively).

- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) and fragmentation patterns.

- Validation : Cross-reference data with replicated analyses to ensure consistency, as discrepancies may arise from solvent effects or impurities .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. How should experimental conditions be optimized for synthesizing this compound?

Methodological Answer:

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to maximize yield. Use response surface methodology (RSM) to identify optimal conditions.

- Statistical Analysis : Apply ANOVA to assess the significance of each factor. For example, a 2 factorial design could reveal interactions between temperature and reaction time.

- Replication : Perform triplicate trials under optimal conditions to validate reproducibility .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions between experimental and theoretical reactivity data for this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with experimental kinetic data (e.g., reaction rates with electrophiles).

- Contradiction Analysis : If computational results diverge, re-examine basis sets (e.g., B3LYP/6-311+G(d,p)) or solvent models (e.g., PCM for solvation effects).

- Collaboration : Share datasets on platforms like ResearchGate for peer validation .

【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

Q. What methodologies are recommended for assessing the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV/vis irradiation) over 4–12 weeks.

- Analytical Monitoring : Use HPLC-UV or LC-MS to quantify degradation products. Track changes in purity (>95% threshold).

- Statistical Modeling : Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions. Validate with long-term real-time studies .

Q. How can researchers address conflicting literature reports on the compound’s catalytic applications?

Methodological Answer:

- Meta-Analysis : Compile data from peer-reviewed journals (avoiding non-academic sources like ) and categorize by reaction type (e.g., cycloadditions, alkylations).

- Critical Appraisal : Evaluate experimental conditions (e.g., solvent, catalyst loading) for methodological consistency.

- Cross-Validation : Reproduce key studies in controlled lab settings, documenting deviations (e.g., inert atmosphere vs. ambient conditions) .

Methodological Resources

- Data Validation : Use Mendelian randomization-inspired replicated analysis to confirm findings .

- Literature Review : Leverage academic platforms like ResearchGate for access to preprints and expert feedback .

- Writing Tools : Employ tools like Academic Freeze Bank for organizing references and drafting technical sections .【论文必备工具】让导师对你刮目相看的SCI论文写作神器04:53

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.